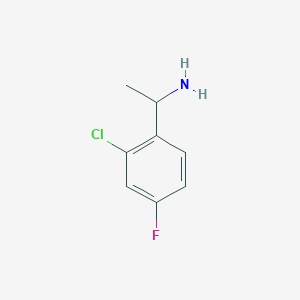

1-(2-Chloro-4-fluorophenyl)ethan-1-amine

Description

1-(2-Chloro-4-fluorophenyl)ethan-1-amine is a chiral primary amine characterized by a phenyl ring substituted with chlorine at the ortho (position 2) and fluorine at the para (position 4) positions, with an ethylamine side chain. The compound exists in enantiomeric forms, such as the (R) -enantiomer hydrochloride salt (CAS: 1391465-25-0) , and has applications in pharmaceutical synthesis, particularly as a chiral intermediate in kinase inhibitors like avapritinib . Its molecular formula is C₈H₈ClFN, with a molecular weight of 173.61 g/mol (free base) or 210.08 g/mol (hydrochloride salt) .

The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of chlorine and fluorine, which modulate the phenyl ring’s electronic density and steric environment. This structure facilitates interactions in catalytic processes or biological targets, such as kinase binding pockets .

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMGFESJCXOUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Products : Formation of imines or nitriles via oxidative dehydrogenation.

-

Mechanism : Oxidation of the amine to a nitrile or imine intermediate, depending on reaction conditions.

Reduction Reactions

Reduction of the amine or related intermediates:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Secondary or tertiary amines, depending on the reducing agent.

-

Mechanism : Reduction of oxidized amine derivatives or ketones back to amines.

Substitution Reactions

Halogen substitution on the aromatic ring:

-

Reagents : Nucleophiles (e.g., NaOCH₃, KOtBu).

-

Products : Substituted phenyl derivatives, replacing Cl or F with nucleophilic groups.

-

Mechanism : Nucleophilic aromatic substitution facilitated by the electron-withdrawing effects of Cl and F.

Biological and Pharmacological Relevance

-

Neurotransmitter Modulation : The compound’s amine group interacts with serotonin and norepinephrine systems, suggesting potential applications in neuropsychiatric disorders.

-

Enzyme Inhibition : Structural modifications (e.g., halogen substitution) may influence binding affinity to enzymes, affecting metabolic pathways.

-

Pharmaceutical Formulations : The hydrochloride salt (C₈H₁₀Cl₂FN) enhances water solubility, aiding in drug delivery .

Comparison with Analogous Compounds

| Compound | Unique Features | Reactivity |

|---|---|---|

| 1-(4-Chlorophenyl)ethanamine | Single Cl substituent on phenyl ring. | Lower electron deficiency in ring. |

| 1-(4-Fluorophenyl)ethanamine | Single F substituent on phenyl ring. | Higher stability due to F’s electronegativity. |

| 1-(2-Chloro-4-fluorophenyl)ethanamine | Dual Cl/F substitution, enhancing electron deficiency and directing substitution. | Facilitates nucleophilic aromatic substitution. |

Research Insights

-

Stereochemical Impact : The (R) and (S) enantiomers exhibit distinct pharmacological profiles, necessitating stereoselective synthesis methods .

-

Catalytic Efficiency : Ruthenium-based catalysts (e.g., RuBr₂[(S,S)-xylskewphos]) enable asymmetric hydrogenation with high enantioselectivity .

-

Synthetic Optimization : Continuous flow reactors and advanced purification techniques improve yield and scalability .

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(2-Chloro-4-fluorophenyl)ethan-1-amine may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its mechanism involves enhancing serotonin uptake and reducing its degradation, which could be beneficial in treating mood disorders such as depression.

Case Study: Antidepressant Effects

A study involving animal models demonstrated that administration of this compound resulted in reduced hyperactivity induced by MK-801, suggesting potential antidepressant properties. This aligns with findings that compounds targeting serotonin transporters can alleviate symptoms of depression.

Antitumor Activity

Preliminary studies suggest that halogenated compounds similar to 1-(2-Chloro-4-fluorophenyl)ethan-1-amine exhibit antitumor properties. The structural characteristics of this compound may allow it to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that structurally related compounds can inhibit cancer cell proliferation. For instance, compounds with similar halogen substitutions demonstrated significant cytotoxicity against various cancer cell lines, indicating that 1-(2-Chloro-4-fluorophenyl)ethan-1-amine could have similar effects.

Synthesis and Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for developing derivatives with enhanced biological activity.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes using agents like potassium permanganate. |

| Reduction | Reduction reactions can convert it back to its amine form using hydrogenation methods. |

| Substitution | Halogen atoms can be substituted with other functional groups under specific conditions. |

This versatility in chemical reactivity makes it a valuable intermediate in synthetic organic chemistry.

Modulation of Biological Targets

The unique halogenated structure of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine allows for interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Compounds with similar structures have shown significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against bacterial infections.

Future Research Directions

Future studies should focus on:

- Comprehensive pharmacokinetic and pharmacodynamic profiling.

- Detailed toxicological assessments to understand safety profiles.

- In vivo studies to evaluate therapeutic efficacy and mechanisms of action.

Summary of Findings

The applications of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine span various fields, including neuropharmacology, oncology, and synthetic chemistry. Its ability to modulate neurotransmitter systems and exhibit cytotoxic effects against cancer cells positions it as a promising candidate for further research in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine is not fully understood. it is known to bind to certain enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This inhibition can lead to the modulation of drug metabolism and drug-drug interactions, making it a compound of interest in pharmacokinetic studies. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with enzymes suggests potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-chloro-4-fluorophenyl)ethan-1-amine, highlighting substituent positions, halogen types, and molecular properties:

Key Comparative Insights :

Halogen Effects: The dual halogenation (Cl at 2, F at 4) in the target compound creates a strong electron-deficient aromatic ring, enhancing its reactivity in nucleophilic substitutions compared to mono-halogenated analogs like F-MBA or Cl-MBA .

Chirality and Bioactivity :

- Enantiomers of 1-(2-chloro-4-fluorophenyl)ethan-1-amine (e.g., (R) - and (S) -forms) are pivotal in drug design. For example, avapritinib’s structure incorporates a similar fluorophenyl ethanamine moiety to enhance target binding .

Solubility and Stability :

- The hydrochloride salt form (CAS: 1391465-25-0) improves aqueous solubility compared to the free base, a property critical for pharmaceutical formulations .

- Analogs with alkyl substituents (e.g., 4-methylphenyl) exhibit increased hydrophobicity, which may limit bioavailability .

Synthetic Utility :

- The target compound’s synthesis likely parallels methods for related amines, such as reductive amination of ketones or resolution of racemic mixtures via chiral catalysts .

Biological Activity

1-(2-Chloro-4-fluorophenyl)ethan-1-amine, also known as (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 2-chloro-4-fluorophenyl moiety attached to an ethanamine backbone. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and biological activity. The amine group allows for protonation and deprotonation reactions, which are crucial for its interaction with biological systems.

The exact mechanism of action for 1-(2-chloro-4-fluorophenyl)ethan-1-amine is not fully elucidated, but it is known to interact with various molecular targets, including enzymes such as cytochrome P450. This interaction can modulate drug metabolism and influence pharmacokinetic profiles. Additionally, the compound has shown potential in inhibiting specific enzymes involved in neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways, which are critical in mood regulation .

Neuropharmacological Effects

Research indicates that compounds structurally similar to 1-(2-chloro-4-fluorophenyl)ethan-1-amine often exhibit antidepressant or anxiolytic properties. This is attributed to their ability to modulate monoamine levels in the brain. The unique substitution pattern of this compound may confer specific receptor affinities that enhance its therapeutic efficacy .

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes. For instance, it has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. In vitro assays have demonstrated effective inhibition rates, with IC50 values indicating significant potency compared to standard inhibitors like kojic acid .

Table 1: Inhibition Potency of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine Compared to Standard Inhibitors

| Compound | IC50 (µM) |

|---|---|

| 1-(2-Chloro-4-fluorophenyl)ethan-1-amine | 0.19 - 1.72 |

| Kojic Acid | 17.76 ± 0.18 |

Antimicrobial Activity

In addition to neuropharmacological effects, the compound has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacological Study : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of the compound revealed that it could effectively decrease tyrosinase activity in vitro, indicating its potential use in skin whitening formulations.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorophenyl)ethan-1-amine?

- Methodological Answer :

A common approach involves Friedel-Crafts alkylation or reductive amination of 2-chloro-4-fluorophenylacetone. For instance, catalytic hydrogenation of the corresponding nitrile or ketone precursor using palladium or nickel catalysts under controlled pressure (e.g., 1–3 atm H₂) is effective. Safety protocols (e.g., glovebox use for air-sensitive steps, PPE compliance) must align with guidelines for handling halogenated amines . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity, with predicted chemical shifts based on SMILES data (e.g.,

NCCc1c(F)cccc1Cl) .

Q. How should researchers safely handle 1-(2-Chloro-4-fluorophenyl)ethan-1-amine in laboratory settings?

- Methodological Answer : Adhere to strict safety measures:

- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation.

- Waste Disposal : Segregate halogenated amine waste and collaborate with certified disposal services to mitigate environmental risks .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–7.5 ppm for fluorinated/chlorinated phenyl groups).

- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ≈ 173.6 for [M+H]⁺) and fragmentation patterns.

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays). Reference InChIKey

OYMFFGSDALCZHK-UHFFFAOYSA-Nfor spectral predictions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Reaction Design : Use software like Gaussian or ORCA to simulate hydrogenation energetics and identify optimal catalysts (e.g., Pd/C vs. Raney Ni).

- Condition Screening : Apply machine learning (ML) to predict solvent effects (e.g., ethanol vs. THF) on yield. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).

- Isotopic Labeling : Use ¹⁹F-NMR or ²H-labeled analogs to clarify ambiguous signals in crowded aromatic regions.

- Collaborative Analysis : Share raw data via platforms like PubChem or Reaxys to benchmark against published spectra of structurally similar amines (e.g., 2-(2-chloro-6-fluorophenyl)ethan-1-amine) .

Q. What strategies improve enantiomeric resolution for chiral derivatives of this amine?

- Methodological Answer :

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

- Kinetic Resolution : Use lipase-catalyzed acylations (e.g., Candida antarctica lipase B) to separate enantiomers.

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze via X-ray diffraction .

Key Methodological Insights

- Safety-Centric Design : Integrate waste management protocols early in experimental planning to meet ISO 17034 standards .

- Hybrid Computational Tools : Leverage COMSOL Multiphysics for reactor simulations and AI-driven condition optimization .

- Interdisciplinary Collaboration : Combine synthetic chemistry with data science to address reproducibility challenges in fluorine/chlorine-substituted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.